REACTION_SMILES
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[Cl:1][c:2]1[cH:3][c:4]2[cH:5][cH:6][nH:7][c:8]2[cH:9][cH:10]1.[H-:12].[Na+:11].[Na+:27].[O-:23][C:24]([OH:25])=[O:26].[O:28]=[CH:29][N:30]([CH3:31])[CH3:32].[c:13]1([S:19](=[O:20])(=[O:21])[Cl:22])[cH:14][cH:15][cH:16][cH:17][cH:18]1>>[Cl:1][c:2]1[cH:3][c:4]2[cH:5][cH:6][n:7]([S:19]([c:13]3[cH:14][cH:15][cH:16][cH:17][cH:18]3)(=[O:20])=[O:21])[c:8]2[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccc2[nH]ccc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)c1ccccc1
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Name
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Type
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product
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Smiles
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O=S(=O)(c1ccccc1)n1ccc2cc(Cl)ccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |